molecular formula C15H20N6O2 B2572263 3,4,7,9-Tetramethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898412-92-5

3,4,7,9-Tetramethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2572263
CAS RN: 898412-92-5
M. Wt: 316.365
InChI Key: CJWVXUFFFDPYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,7,9-Tetramethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a useful research compound. Its molecular formula is C15H20N6O2 and its molecular weight is 316.365. The purity is usually 95%.
BenchChem offers high-quality 3,4,7,9-Tetramethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,7,9-Tetramethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation

  • Antibacterial Activity : Compounds with structures similar to 3,4,7,9-Tetramethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione have been synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative microorganisms. The synthesis involved the Reformatsky-type reaction, indicating the potential of these compounds in developing antibacterial agents (Po-Jui Huang & Kuan-Han Lee, 2011).

  • Chemical Properties and Synthesis : The chemical properties and synthesis methods of related triazine derivatives have been explored, including reactions with aliphatic carboxylic acid chlorides and amines, showcasing the versatility of these compounds in chemical synthesis and the potential for creating a wide range of derivatives (D. B. Rubinov et al., 2008).

Novel Synthetic Methods

  • Synthetic Methods for Triazines : Novel methods for synthesizing triazine derivatives have been developed, including the use of N-t-Butylamidines and diphenyl carbonate. These methods provide efficient routes for creating triazine-2,4(1H,3H)-diones, important intermediates for further chemical transformations (Chiharu Sekiguchi et al., 2007).

Molecular Structure and Characterization

  • Characterization of Benzylic Derivatives : The molecular structure and characterization of benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione have been optimized, providing insights into the structural basis for their chemical behavior and potential applications in further synthetic chemistry and pharmaceutical research (L. Hwang et al., 2017).

properties

IUPAC Name

3,4,7,9-tetramethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-8(2)7-20-14-16-12-11(21(14)10(4)9(3)17-20)13(22)19(6)15(23)18(12)5/h10H,1,7H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWVXUFFFDPYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16610019

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